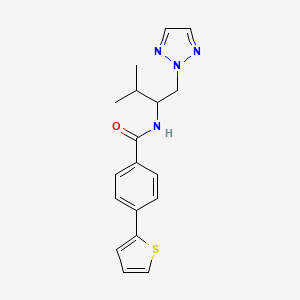
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, an aromatic thiophene group, and a benzamide moiety. These structural components are significant for its biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄S |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 2034254-17-4 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Case Studies:
- MCF-7 Cell Line : The compound demonstrated an IC₅₀ value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating its potential as an effective anticancer agent .
- A549 Cell Line : In vitro studies showed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Antifungal Activity
The presence of the triazole ring enhances the compound's antifungal properties. Similar compounds have shown moderate to excellent efficacy against various phytopathogenic fungi.
Research Findings:
Studies have indicated that derivatives with triazole structures can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions the compound as a candidate for developing antifungal agents.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : By activating apoptotic pathways, the compound leads to cell death in cancerous cells.
- Membrane Disruption : In antifungal applications, it could disrupt fungal cell membranes by targeting ergosterol synthesis.
Propiedades
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)16(12-22-19-9-10-20-22)21-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDXPIKPKWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













